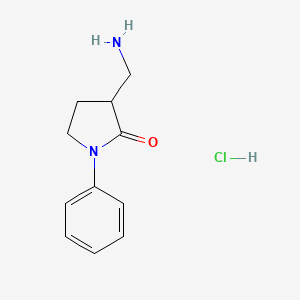

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride

Description

3-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a phenyl group at the 1-position and an aminomethyl substituent at the 3-position of the pyrrolidin-2-one ring. The hydrochloride salt enhances its stability and solubility.

Key Physicochemical Properties (Inferred):

- Molecular Formula: Likely C₁₁H₁₅ClN₂O (based on structural analysis).

- Molecular Weight: ~234.7 g/mol.

- Melting Point: Comparable to 1-aminopyrrolidin-2-one hydrochloride (227°C, ), though steric effects from the phenyl group may lower this value .

Properties

IUPAC Name |

3-(aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-8-9-6-7-13(11(9)14)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEELVQRLNBEOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1CN)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Aminomethyl Group: This step involves the reaction of the pyrrolidinone intermediate with formaldehyde and ammonia or an amine source.

Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidinones with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

1-Aminopyrrolidin-2-one Hydrochloride

- Molecular Formula : C₄H₉ClN₂O .

- Molecular Weight : 136.58 g/mol .

- Key Differences: Lacks the phenyl and aminomethyl groups, resulting in a simpler structure. This reduces steric hindrance and may increase solubility but limits receptor-binding specificity .

Encenicline Hydrochloride

- Structure: Features a benzo[b]thiophene core and a quinoline moiety instead of a phenyl-pyrrolidinone system .

- Pharmacological Role : α7 nAChR agonist with demonstrated efficacy in Alzheimer’s disease via cholinergic modulation .

(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride

Structural Comparison Table:

Pharmacological Activity

- 3-(Aminomethyl)-1-phenylpyrrolidin-2-one HCl: While direct data is unavailable, its aminomethyl group may mimic acetylcholine’s ammonium moiety, suggesting cholinergic receptor interaction. This is supported by Encenicline’s mechanism, which also targets α7 nAChRs .

- Encenicline HCl : Enhances cognitive function in Alzheimer’s models via α7 nAChR agonism, achieving 100% enantiomeric excess (ee) and 99.97% chemical purity in synthesis .

- 1-Aminopyrrolidin-2-one HCl: Limited therapeutic relevance due to lack of receptor-specific substituents .

Physicochemical Properties

- Solubility: The phenyl group in the target compound may reduce aqueous solubility compared to 1-aminopyrrolidin-2-one HCl, necessitating salt formation for bioavailability.

- Melting Points: Hydrochloride salts generally exhibit high melting points (e.g., 227°C for 1-aminopyrrolidin-2-one HCl), though bulkier substituents lower this .

Biological Activity

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride, a compound with the chemical formula C₁₁H₁₄ClN₃O, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound comprises a pyrrolidinone ring, an aminomethyl group, and a phenyl moiety. Its synthesis typically involves several key steps:

- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Aminomethyl Group : Reaction with formaldehyde and an amine source.

- Phenyl Substitution : Utilization of Friedel-Crafts acylation with benzene and acyl chloride.

- Formation of Hydrochloride Salt : Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of targets, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been explored for its potential as a biochemical probe or enzyme inhibitor.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against various pathogens .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Antibacterial Effects : Studies have shown promising results in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies.

- Potential Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have revealed significant activity, warranting further exploration in oncology .

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated notable bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it outperformed some conventional antibiotics .

Anticancer Studies

Research involving human cancer cell lines has shown that this compound can induce apoptosis in a dose-dependent manner. For instance, treatment with varying concentrations resulted in increased rates of cell death, suggesting its potential role as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized?

-

Methodology : A common approach involves acid-catalyzed cyclization of precursor amines. For example, reacting (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one with 1.0 M aqueous HCl at 50°C for 2.3 hours yields the hydrochloride salt with a 52.7% efficiency . Optimization includes:

- Temperature control : Heating to 50°C ensures solubility and reaction completion.

- Acid concentration : Excess HCl facilitates protonation and salt formation.

- Workup : Filtration and rinsing with cold HCl improve purity.

-

Data :

Parameter Value Source Yield 52.7% Reaction Time 2.3 h HCl Concentration 1.0 M

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves stereochemistry and salt conformation (e.g., monoclinic space groups P21/c or P21/n for related pyrrolidine salts) .

- NMR spectroscopy : Confirms proton environments (e.g., δ 2.5–3.5 ppm for pyrrolidine protons).

- HPLC : Validates purity (>98% for pharmaceutical intermediates) .

- Safety Note : Use PPE during handling to avoid inhalation or skin contact .

Q. What are the storage and handling protocols to ensure stability?

-

Methodology :

-

Data :

Property Value Source Molecular Weight 239.8 g/mol Stability Stable under recommended conditions

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodology :

- Assay standardization : Compare IC50 values under consistent conditions (pH, temperature).

- Structural analogs : Evaluate activity differences using derivatives like 4-MPHP hydrochloride, where trifluoromethyl groups alter receptor binding .

- Computational modeling : Use MOE software to predict binding affinities and identify key pharmacophores .

- Example : Differences in α-PiHP hydrochloride’s crystallographic data (P21/c vs. P21/n) suggest polymorphic forms may influence bioactivity .

Q. What strategies mitigate byproduct formation during synthesis?

Q. How can computational methods optimize this compound’s pharmacokinetic profile?

- Methodology :

- QSAR modeling : Correlate substituent effects (e.g., halogenation at position 5) with solubility and logP .

- Docking studies : Simulate interactions with targets like PI3Kγ using PDB structures (e.g., 6JPP) .

- ADMET prediction : Tools like SwissADME assess permeability and cytochrome P450 interactions.

- Case Study : Modifying the pyrrolidine ring’s aminomethyl group improves blood-brain barrier penetration in analogs like ProcYClidine hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.